3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Overview
Description
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is a complex organic compound that features a benzofuran and benzoxazole moiety linked through a thiourea bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.
Synthesis of Benzoxazole Derivative: The benzoxazole moiety can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with the benzoxazole derivative in the presence of thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea moiety.
Reduction: Reduction reactions could potentially target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiourea groups are often used as catalysts in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to the presence of the thiourea group.
Antimicrobial Activity: Studies may explore its effectiveness against various microbial strains.
Medicine
Drug Development: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Possible use in the development of diagnostic assays.
Industry
Chemical Sensors: Utilization in the design of sensors for detecting specific substances.
Polymer Chemistry: Incorporation into polymers to enhance certain properties.
Mechanism of Action
The mechanism of action of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The thiourea group is known to form strong hydrogen bonds, which could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
- 1-(3-Benzoxazol-2-yl)phenylthiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(3-pyridyl)thiourea
Uniqueness
The unique combination of benzofuran and benzoxazole moieties linked through a thiourea bridge distinguishes 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-21(20-13-14-6-1-3-10-18(14)28-20)26-23(30)24-16-8-5-7-15(12-16)22-25-17-9-2-4-11-19(17)29-22/h1-13H,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPUDXVFLECDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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